dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)
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Overview
Description
Preparation Methods
EPhos Pd G4 is synthesized through a series of steps involving the formation of a palladacycle complex with the EPhos ligandThe final product is obtained by methylating the amino group on the biphenyl backbone . Industrial production methods involve scaling up these reactions to produce the compound in larger quantities while maintaining high purity and stability .
Chemical Reactions Analysis
EPhos Pd G4 is highly effective in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common reagents used in these reactions include primary amines, aryl halides, and bases such as sodium phenoxide (NaOPh). The major products formed are functionalized 4-arylaminothiazoles and 2-arylaminooxazoles .
Scientific Research Applications
EPhos Pd G4 has a wide range of applications in scientific research:
- Chemistry : It is extensively used in organic synthesis for forming C-N, C-C, and C-O bonds.
- Biology : It is employed in the synthesis of biologically active molecules, including pharmaceuticals.
- Medicine : It aids in the development of new drugs by facilitating the synthesis of complex organic compounds.
- Industry : It is used in the production of fine chemicals and materials .
Mechanism of Action
The mechanism of action of EPhos Pd G4 involves the formation of an active palladium species through the reductive elimination of a Pd-amido complex. This active species then participates in cross-coupling reactions, facilitating the formation of new bonds. The molecular targets and pathways involved include the activation of aryl halides and primary amines, leading to the formation of C-N bonds .
Comparison with Similar Compounds
EPhos Pd G4 is part of the Buchwald precatalyst family, which includes several other similar compounds:
- G1 Buchwald Precatalysts : These require deprotonation with a base to generate the active Pd(0) species.
- G2 Buchwald Precatalysts : These use a biphenyl-based ligand and can generate the active Pd species at room temperature with weak bases.
- G3 Buchwald Precatalysts : These are more versatile and can accommodate bulky ligands like BrettPhos.
- BrettPhos Pd G4 : Similar to EPhos Pd G4 but with different ligand structures .
EPhos Pd G4 stands out due to its high stability, solubility in common organic solvents, and efficiency in forming active catalytic species with lower catalyst loadings and shorter reaction times .
Biological Activity
Dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium; methanesulfonic acid; N-methyl-2-phenylaniline; palladium(II) is a complex organic compound utilized in various biological and catalytic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Composition and Properties
The compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₃₉H₅₃O₃P |
Molecular Weight | 600.8 g/mol |
IUPAC Name | Dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |
CAS Number | 303111-96-8 |
The biological activity of this compound primarily stems from its ability to form stable complexes with transition metals, particularly palladium(II). These complexes facilitate various catalytic processes that are essential in organic synthesis. The phosphonium ion present in the structure enhances its reactivity and interaction with biological targets.
- Catalytic Activity : The palladium(II) center is pivotal for catalyzing cross-coupling reactions, such as the Suzuki and Heck reactions, which are fundamental in synthesizing biologically active compounds.
- Stabilization of Reactive Intermediates : The ligand's steric and electronic properties allow it to stabilize reactive intermediates during chemical transformations, thereby lowering activation energy and increasing reaction efficiency.
Biological Applications
The compound has shown promise in several biological applications:
- Drug Development : It plays a crucial role in synthesizing pharmaceuticals by facilitating the formation of complex organic molecules that exhibit therapeutic properties.
- Anticancer Activity : Some studies indicate that compounds containing similar phosphine ligands exhibit cytotoxic effects against cancer cell lines. For example, dicyclohexylphosphine derivatives have been noted for their potential anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies
- Cytotoxicity Studies : Research published in RSC Publishing explored the cytotoxic effects of phosphonium compounds on various cancer cell lines. The study demonstrated that modifications to the phosphine ligand structure could enhance cytotoxicity against specific cancer types .
- Synthesis of Bioactive Molecules : A study highlighted the utility of this compound in developing novel drugs through palladium-catalyzed reactions. The research illustrated how the ligand's unique properties could lead to the efficient synthesis of complex bioactive molecules .
Research Findings
Recent research has focused on the synthesis and application of dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium; methanesulfonic acid; N-methyl-2-phenylaniline; palladium(II) in various fields:
- Organic Synthesis : The compound has been successfully employed in synthesizing fine chemicals and materials with specific properties due to its catalytic capabilities .
- Pharmaceutical Chemistry : Its role in drug development has been underscored by several studies demonstrating its effectiveness in synthesizing biologically active agents .
Properties
Molecular Formula |
C50H72NO4PPdS+2 |
---|---|
Molecular Weight |
920.6 g/mol |
IUPAC Name |
dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+) |
InChI |
InChI=1S/C36H55OP.C13H12N.CH4O3S.Pd/c1-24(2)28-22-32(25(3)4)35(33(23-28)26(5)6)31-20-15-21-34(37-27(7)8)36(31)38(29-16-11-9-12-17-29)30-18-13-10-14-19-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h15,20-27,29-30H,9-14,16-19H2,1-8H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p+1 |
InChI Key |
IEDGHIMEWNBWKU-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(C)C)[PH+](C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Origin of Product |
United States |
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